molecular formula C7H11N3O2 B581029 (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-25-5

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B581029
CAS No.: 1256636-25-5
M. Wt: 169.184
InChI Key: SBUFSQQFFUNNMJ-UHNVWZDZSA-N
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Description

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolo[1,2-a]pyrazine scaffold with a stereospecific amino group at the 7-position. This compound belongs to a class of cyclic dipeptides known for diverse bioactivities, including antioxidant, antimicrobial, and cytotoxic properties.

Properties

IUPAC Name

(7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFSQQFFUNNMJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179820
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256636-25-5
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256636-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Case Study 1: Hydrogenolytic Deprotection

A mixture of tert-butyl (2S,4S)-4-(benzylamino)-2-methylpyrrolidine-1-carboxylate (1.95 g) in ethanol with 10% Pd/C and ammonium formate at 60°C for 1 hour affords the deprotected amine in 100% yield.

Case Study 2: Sulfonamide Coupling

Reaction of 5-chloro-2,4-difluorophenylsulfonyl chloride with tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in DMSO/triethylamine at room temperature yields the sulfonamide adduct at 55%.

Challenges and Optimization

  • Low Yields in Coupling Steps : Excess reagents (e.g., PyBroP) and prolonged reaction times improve efficiency.

  • Stereochemical Drift : Strict temperature control (-20°C to 25°C) during hydrogenation prevents racemization .

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dione functionality can be reduced to form diols or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Diols and alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its potential as an anticancer agent. Research indicates that derivatives of pyrazines, including this compound, exhibit significant activity against various cancer cell lines. For instance, studies have shown that certain pyrazine derivatives can effectively inhibit the proliferation of cancer cells and induce apoptosis.

  • Case Study : A study evaluated the anticancer effects of various pyrazine derivatives against HepG2 and MCF-7 cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC₅₀ values comparable to standard chemotherapeutic agents like Doxorubicin .
CompoundCell LineIC₅₀ Value (µM)
Compound AHepG211
Compound BMCF-713
DoxorubicinHepG29

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications to the chemical structure can enhance biological activity. The presence of amino groups at specific positions has been linked to increased anticancer potency.

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to interact with cellular mechanisms involved in cancer progression. For example:

  • Mechanism of Action : Research indicates that compounds related to this structure may compete with colchicine for binding sites on tubulin, potentially disrupting microtubule dynamics essential for cell division .

Toxicity and Safety Profiles

Understanding the toxicity and safety profiles of this compound is crucial for its development as a therapeutic agent. Studies have shown varying degrees of cytotoxicity across different cell lines, emphasizing the need for comprehensive toxicity assessments before clinical application .

Mechanism of Action

The mechanism of action of (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 3-isobutyl and 3-benzyl groups enhance lipophilicity, correlating with improved membrane penetration and bioactivity (e.g., anti-quorum sensing in P. aeruginosa for 3-benzyl derivatives ).
  • Amino vs.
  • Stereochemical Specificity : The (7R,8aS) configuration likely influences binding affinity, as seen in the cytotoxic activity of (3S,8aS)-3-isobutyl derivatives against colon cancer cells .

Antioxidant Activity

  • 3-Isobutyl and Unsubstituted Derivatives : Exhibited IC50 values of ~35–50 μM in DPPH assays, attributed to radical scavenging via diketopiperazine ring interactions .
  • 7-Hydroxy Derivatives : Demonstrated moderate activity, suggesting hydroxyl groups may synergize with the DKP core .

Antimicrobial and Anti-Quorum Sensing

  • 3-Benzyl Derivatives: Disrupted P. aeruginosa biofilm formation at 100 μg/mL, outperforming 3-isobutyl analogs against P. mirabilis .
  • 3-Isobutyl Derivatives : Inhibited E. coli biofilm at 50 μg/mL, indicating substituent-dependent pathogen specificity .

Cytotoxic Effects

  • 3-Benzyl and 3-Isobutyl Derivatives : Induced apoptosis in Caco-2 and HCT15 cells at 0.01–0.1 mg/mL via AKT1 pathway modulation .
  • Cyclo(L-Pro-L-Phe) : Caused 80% cell death in HeLa cells at 50 μM, highlighting the role of aromatic substituents .

Production and Microbial Sources

  • Bacillus spp.: High-yield producers of 3-isobutyl and 3-benzyl derivatives under stress conditions (e.g., B. amyloliquefaciens MHNO2-20 produced 4.67% 3-isobutyl-DKP in ethyl acetate extracts) .
  • Streptomyces spp. : Dominant sources of hydroxylated derivatives, with S. omiyaensis and S. musc strains showing optimized DKP synthesis in glycerol-rich media .
  • Burkholderia spp. : Produced 3-propyl and 3-methyl derivatives in dextrose cultures, though yields were lower than Bacillus .

Biological Activity

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight155.18 g/mol
IUPAC NameThis compound
InChI KeyKJFSMKNIMGVVDQ-ZJUUUORDSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an aryl aldehyde with 2-aminopyrazine followed by cycloaddition reactions. This synthetic route is crucial for producing compounds with specific biological activities.

Antioxidant Properties

Recent studies have identified this compound as an effective antioxidant agent. For instance, research on extracts from Streptomyces mangrovisoli has shown that this compound exhibits strong antioxidant activity through mechanisms that mitigate oxidative stress and free radical damage .

Antitumoral Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antitumoral properties. For example, a series of related compounds showed promising activity against human thyroid cancer cell lines (FTC-133 and 8305C), promoting apoptosis via caspase activation pathways . The structural similarity of these compounds suggests that this compound may also exhibit similar effects.

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer progression and oxidative stress.
  • Apoptotic Pathways: It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Antioxidative Action: It scavenges free radicals and reduces oxidative stress markers in cellular systems.

Case Studies

Case Study 1: Antioxidant Activity in Streptomyces Extracts

A study isolated Streptomyces mangrovisoli from mangrove soil and analyzed its extracts for antioxidant properties. The presence of this compound was confirmed through chemical analysis. The extract demonstrated significant DPPH radical scavenging activity, indicating its potential as a preventive agent against oxidative stress-related diseases .

Case Study 2: Antitumoral Effects on Thyroid Cancer Cells

A series of related bicyclic compounds were synthesized and tested for their antitumoral effects. The results indicated that these compounds could significantly inhibit the growth of thyroid cancer cell lines by inducing apoptosis and DNA fragmentation. This suggests that this compound may have similar therapeutic potential .

Q & A

Advanced Research Question

  • Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric cyclization steps to favor the 7R,8aS configuration .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereoselectivity by stabilizing transition states.
  • Temperature Gradients : Lower temperatures (0–5°C) reduce racemization during amine deprotection .
  • Purification : Chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) for ≥99% ee .

How do structural modifications (e.g., salt forms or substituents) influence biological activity?

Advanced Research Question

  • Salt Forms : The hydrochloride salt (vs. free base) enhances solubility (e.g., 25 mg/mL in PBS) and bioavailability, critical for in vitro assays .
  • Substituent Effects :
    • Methyl Groups : Introduction at C2 (as in related analogs) increases lipophilicity (LogP +0.3), altering membrane permeability .
    • Fluorine Substituents : Fluorination at C7 (as in ) improves metabolic stability but may reduce target binding affinity .

Advanced Research Question

  • Structural Validation : Confirm batch-specific stereochemistry via X-ray or NOESY NMR to rule out racemic mixtures .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability in inoculum size or pH .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to purported targets (e.g., bacterial dihydrofolate reductase) .

What are the computational strategies for predicting the compound’s reactivity and stability?

Advanced Research Question

  • DFT Calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS identify hydrolytic degradation at the lactam ring under acidic conditions .
  • pKa Prediction : Software like MarvinSuite estimates basic pKa values (e.g., 8.2 for the amine group), guiding formulation strategies .

What in vitro models are appropriate for evaluating pharmacological potential?

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-negative/-positive panels .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ >100 µM suggests low toxicity) .
  • Anti-inflammatory Activity : LPS-induced cytokine (IL-6, TNF-α) suppression in THP-1 macrophages .

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